molecular formula C11H20O4 B562581 Diethyl 2-(n-Butyl-d9)malonate CAS No. 1189865-34-6

Diethyl 2-(n-Butyl-d9)malonate

Cat. No.: B562581
CAS No.: 1189865-34-6
M. Wt: 225.332
InChI Key: RPNFNBGRHCUORR-GQWSVURBSA-N
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Description

Diethyl 2-(n-Butyl-d9)malonate is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of diethyl malonate, where the n-butyl group is fully deuterated. It is primarily used in scientific research as a stable isotope-labeled compound, which helps in tracing and studying various biochemical and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Diethyl 2-(n-Butyl-d9)malonate involves several steps:

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The absence of a catalyst in the reaction reduces the production cost and simplifies the purification process .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(n-Butyl-d9)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Malonates: Formed through alkylation reactions.

    Malonic Acid Derivatives: Resulting from hydrolysis.

    Substituted Acetic Acids: Produced via decarboxylation.

Scientific Research Applications

Diethyl 2-(n-Butyl-d9)malonate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including peptide deformylase inhibitors.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the production of dyes, fragrances, and agrochemicals

Mechanism of Action

The mechanism of action of Diethyl 2-(n-Butyl-d9)malonate involves its role as a precursor in various chemical reactions. The deuterium atoms in the compound provide a unique advantage

Properties

IUPAC Name

diethyl 2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3/i1D3,4D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNFNBGRHCUORR-GQWSVURBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661920
Record name Diethyl (~2~H_9_)butylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189865-34-6
Record name Diethyl (~2~H_9_)butylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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